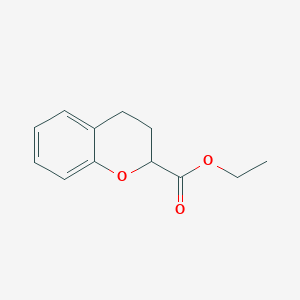

Ethyl Chroman-2-carboxylate

描述

Ethyl Chroman-2-carboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antilipidemic Activity

Research has demonstrated that derivatives of ethyl chroman-2-carboxylate exhibit significant antilipidemic properties. For instance, studies on various substituted chromans revealed that certain analogs effectively reduced triglyceride levels in hyperlipidemic rats without affecting cholesterol levels. This suggests a unique mechanism of action that differentiates these compounds from traditional lipid-lowering agents like clofibrate .

| Compound | Effect on Cholesterol | Effect on Triglycerides |

|---|---|---|

| Ethyl 6-cyclohexylchroman-2-carboxylate | No reduction | Normalized levels |

| 6-chlorochromanone ester | Inactive | - |

| 6-chlorochromone ester | Active | Active in both normal and hyperlipidemic rats |

Synthesis of Hybrid Molecules

This compound serves as a crucial building block for synthesizing hybrid molecules that combine chroman and pyridine structures. This capability is vital for developing new pharmaceuticals with enhanced biological activities . The doubly decarboxylative Michael addition reaction allows for the formation of complex heterocyclic compounds, which are essential in drug design .

Case Study 1: Development of Antilipidemic Agents

A study investigated the effects of various this compound derivatives on lipid profiles in animal models. The results indicated that specific structural modifications could enhance their therapeutic efficacy. For example, the introduction of cyclohexyl groups significantly influenced the compound's ability to normalize triglyceride levels without adverse effects on cholesterol .

Case Study 2: Synthesis of Chroman-Pyridine Hybrids

In another research effort, scientists explored the synthesis of chroman-pyridine hybrids via this compound as a precursor. The study detailed the reaction conditions and yields achieved through different catalytic systems. The findings highlighted the potential for these hybrids in developing new therapeutic agents targeting various diseases .

Conclusions

This compound is an important compound in organic synthesis and medicinal chemistry. Its ability to participate in diverse chemical reactions and its promising biological activities make it a valuable candidate for further research and development. Future studies should focus on optimizing its synthesis routes and exploring its full potential as a therapeutic agent.

化学反应分析

Hydrazine-Mediated Reactions

Ethyl chroman-2-carboxylate reacts with hydrazine hydrate to form carbohydrazides and hydrazides . For example, refluxing with hydrazine hydrate in ethanol yields carbohydrazide derivatives, which are precursors for heterocyclic compounds . Similar reactions with coumarin derivatives produce salicylaldehyde azine and hydrazides, suggesting analogous pathways for chroman-2-carboxylate .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux (80°C) | 10 hours |

Decarboxylative Michael Addition

While primarily studied in coumarin-3-carboxylates, decarboxylative Michael addition with pyridylacetic acid under Brønsted base catalysis may apply to chroman-2-carboxylate. This reaction involves double decarboxylation, forming biologically active chroman derivatives .

Mechanistic Insight :

The pathway involves initial decarboxylation to generate carbanions, followed by Michael addition and a second decarboxylation. Mass spectrometry confirms intermediates like the Michael adduct .

Electrophilic Substitution at the 6-Position

This compound undergoes substitution at the 6-position to form derivatives with varying lipophilicity. For instance, introducing cyclohexyl, phenyl, or phenoxy groups alters biological activity (e.g., antilipidemic effects) .

Biological Impact :

| Substituent | Effect on Triglycerides | Effect on Cholesterol |

|---|---|---|

| 6-Cyclohexyl | Normalized levels | No reduction |

| 6-Phenoxy | Active in hyperlipidemia | Active in hyperlipidemia |

O-Acylation and Regioselectivity

This compound can undergo O-acylation, though steric factors influence regioselectivity. For example, in 3,4-dihydrocoumarins, acylation preferentially occurs at the hydroxyl group due to steric hindrance from the ester group . Similar regioselectivity may apply to chroman-2-carboxylate derivatives.

Conditions for Acylation :

| Reagent | Catalyst | Solvent | Time |

|---|---|---|---|

| Acetic anhydride | Triethylamine | Room temperature | 48 hours |

Catalytic Cyclization and Ring Modifications

Chroman derivatives often form via acid-catalyzed cyclizations. For chroman-2-carboxylate, catalysts like FeCl₃ or RuCl₃ facilitate ring modifications or substitution reactions .

Catalyst Screening :

| Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| FeCl₃ | 70 | 1:1 |

| RuCl₃ | 79 | 1:1 |

| TiCl₄ | 30 | 1:1 |

Stereoselective Reactions

Chiral 2-substituted chromanes exhibit stereoselectivity in reactions. For example, (R)-ethyl chroman-2-carboxylate forms enantiomeric mixtures during synthesis, with stereochemistry determined by [α]D values and ECD analysis .

Stereochemical Assignment :

| Compound | [α]D (c=1.0, CHCl₃) | Configuration |

|---|---|---|

| (R)-Ethyl chroman-2-carboxylate | −40.7 | (R,R) |

Multi-Component Reactions

This compound can participate in multi-component reactions, such as those involving ethyl cyanoacetate and aldehydes, catalyzed by DBU or organocatalysts like PoPINO. These reactions yield diverse chroman derivatives with high efficiency .

Advantages :

-

Metal-free conditions

-

Short reaction times

-

High yields

Biological Activity Correlation

Substituents on the chroman scaffold influence biological activity. For example, 6-phenoxy derivatives are active in both normal and hyperlipidemic rats, while 6-cyclohexyl derivatives specifically normalize triglyceride levels .

属性

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。